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Compound of Interest |

Compound Name: 3-Fluoro-4-nitroanisole

CAS No.: 446-38-8

Cat. No.: B1296720

\ J

Physicochemical Profile, Synthesis, and Thermal Stability

Executive Summary

3-Fluoro-4-nitroanisole (CAS: 446-38-8) is a critical fluorinated aromatic intermediate used
primarily in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.[1] While
often queried for its boiling point, this compound exists as a crystalline solid at room
temperature (MP: ~57 °C).

Critical Operational Insight: Although the theoretical boiling point is approximately 264.5 °C at
atmospheric pressure, distillation at this temperature is strongly discouraged due to the thermal
instability of the nitro group. Industrial and laboratory purification should prioritize
recrystallization or, if necessary, high-vacuum distillation to mitigate the risk of rapid thermal
decomposition or explosion.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.
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Property Value Condition / Note

Distinct from 2,4-

CAS Number 446-38-8 Difluoronitrobenzene (446-35-
5)

Molecular Formula C7HeFNO3 MW: 171.13 g/mol

Physical State Crystalline Solid Pale yellow to yellow needles

Primary identification metric [1]

Melting Point (MP) 57.3°C 2]
. ) @ 760 mmHg

Boiling Point (BP) 264.5 +20.0 °C )
(Extrapolated/Theoretical) [2]

Flash Point ~113 °C Closed Cup (Predicted)

Density 1.321 g/cm3 @ 20 °C

- DCM, Acetone, Ethyl Acetate,

Solubility Soluble
Ethanol

Solubility Insoluble Water

Thermodynamics & Separation Science
The Boiling Point Hazard

The presence of the nitro group (

) ortho to the fluorine atom introduces significant thermal sensitivity. Nitro-aromatics are known
to undergo exothermic decomposition at elevated temperatures.

o Atmospheric Distillation: Heating to >260 °C approaches the onset of thermal runaway for
many nitroanisole derivatives.

o Vacuum Distillation: If distillation is required for crude oil purification, it must be performed at
reduced pressure (<5 mmHg) to maintain the pot temperature below 100 °C.

Phase Transition Logic
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Because the melting point (57 °C) is relatively low and the boiling point is dangerously high,
recrystallization is the superior purification method. It avoids thermal stress and effectively
removes inorganic salts (e.g., Kl, K2COs) generated during synthesis.

Synthesis & Purification Protocol

The most robust laboratory-scale synthesis involves the O-methylation of 3-fluoro-4-
nitrophenol. This method offers high regioselectivity compared to the nitration of fluoroanisole,
which yields difficult-to-separate isomers.

Reaction Mechanism (Williamson Ether Synthesis)

The reaction proceeds via an SN2 mechanism where the phenoxide anion (generated by
K2CO:s) attacks the methylating agent (Mel or DMS).

Step-by-Step Protocol

Based on optimized conditions adapted from US Patent 6,596,726 [3].

Reagents:

3-Fluoro-4-nitrophenol (1.0 equiv)

Potassium Carbonate (K2CO3) (2.0 equiv)

Methyl lodide (Mel) (2.0 equiv) or Dimethyl Sulfate (DMS)

Solvent: Acetone (Reagent Grade)
Workflow:

 Activation: Dissolve 3-fluoro-4-nitrophenol in acetone. Add K2COs and stir at 40 °C for 10-15
minutes to generate the phenoxide.

o Alkylation: Cool the mixture to 0 °C. Add Methyl lodide dropwise to control the exotherm.

o Reaction: Heat the mixture to 40 °C and stir for 3 hours. Monitor via TLC (Hexane:EtOAc
4:1) for consumption of the phenol.
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o Workup:
o Cool to room temperature.[2]
o Rotary evaporate to remove acetone (approx. 50% volume).
o Dilute with Dichloromethane (DCM) and filter to remove inorganic solids (K2COs/Kl).
o Evaporate the filtrate to dryness to obtain the crude solid.
 Purification (Recrystallization):
o Dissolve the crude solid in a minimum amount of hot Ethanol.
o Slowly add Water (ratio 4:1 EtOH:H20) until turbidity persists.

o Cool slowly to 4 °C. Collect pale yellow crystals via vacuum filtration.

Process Visualization
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Figure 1: Optimized synthesis and purification workflow for 3-Fluoro-4-nitroanisole via O-
methylation.[3]

Applications in Drug Development[1][5]
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3-Fluoro-4-nitroanisole serves as a "scaffold modifier" in medicinal chemistry. The fluorine
atom increases metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the
nitro group is a precursor to the aniline.

Key Pathway:

e Reduction: The nitro group is reduced (H2/Pd-C or Fe/NH4ClI) to form 3-Fluoro-4-
methoxyaniline.

e Coupling: This aniline is a key building block for:
o Tyrosine Kinase Inhibitors (TKIs): Used in EGFR-inhibitor synthesis for oncology [4].
o Antibiotics: Oxazolidinone derivatives (e.g., Linezolid analogs).

References

e PubChem. (2025).[4] 3-Fluoro-4-nitroanisole Compound Summary (CID 565654).[1]
National Library of Medicine. [Link]

» Halfpenny, P. R,, et al. (2003).[5] U.S. Patent No. 6,596,726: Indole derivatives as 5-HT
ligands. U.S. Patent and Trademark Office.

e Zhang, X., et al. (2023).[4] Metallaphotocatalytic synthesis of anilines through tandem C-N
transposition.[4] Nature Synthesis.[4] [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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